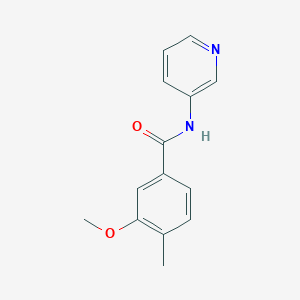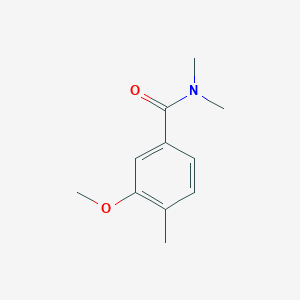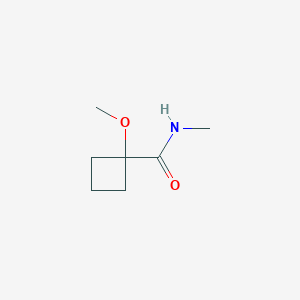
3-methoxy-4-methyl-N-propan-2-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-4-methyl-N-propan-2-ylbenzamide, also known as MPBD, is a chemical compound that belongs to the class of benzamide derivatives. MPBD has gained significant attention in scientific research due to its potential in various applications, including drug discovery, medicinal chemistry, and neuroscience.
作用機序
The mechanism of action of 3-methoxy-4-methyl-N-propan-2-ylbenzamide is not fully understood. However, it is believed to act as a modulator of the endocannabinoid system, which is involved in pain regulation, inflammation, and neuroprotection. 3-methoxy-4-methyl-N-propan-2-ylbenzamide has been shown to activate the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been implicated in the modulation of inflammation and pain. 3-methoxy-4-methyl-N-propan-2-ylbenzamide has also been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, 3-methoxy-4-methyl-N-propan-2-ylbenzamide increases the levels of endocannabinoids, leading to the activation of CB1 and CB2 receptors.
Biochemical and Physiological Effects:
3-methoxy-4-methyl-N-propan-2-ylbenzamide has been shown to exhibit potent analgesic and anti-inflammatory activities in animal models. It has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. Additionally, 3-methoxy-4-methyl-N-propan-2-ylbenzamide has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro.
実験室実験の利点と制限
One of the main advantages of 3-methoxy-4-methyl-N-propan-2-ylbenzamide is its potent analgesic and anti-inflammatory activities, making it a promising candidate for the development of novel painkillers. Additionally, its potential in the treatment of neurological disorders and cancer makes it a versatile compound for scientific research. However, one of the limitations of 3-methoxy-4-methyl-N-propan-2-ylbenzamide is its relatively low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the scientific research of 3-methoxy-4-methyl-N-propan-2-ylbenzamide. One direction is the development of novel painkillers that target the endocannabinoid system. Another direction is the investigation of 3-methoxy-4-methyl-N-propan-2-ylbenzamide's potential in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-methoxy-4-methyl-N-propan-2-ylbenzamide and its potential as a diagnostic tool for cancer detection.
合成法
The synthesis of 3-methoxy-4-methyl-N-propan-2-ylbenzamide involves the reaction of 3-methoxy-4-methylbenzoic acid with isobutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere of nitrogen. The resulting product is then purified by column chromatography or recrystallization.
科学的研究の応用
3-methoxy-4-methyl-N-propan-2-ylbenzamide has been extensively studied for its potential in drug discovery and medicinal chemistry. It has been shown to exhibit potent analgesic and anti-inflammatory activities, making it a promising candidate for the development of novel painkillers. 3-methoxy-4-methyl-N-propan-2-ylbenzamide has also been investigated for its potential in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, 3-methoxy-4-methyl-N-propan-2-ylbenzamide has been studied for its potential as a diagnostic tool for cancer detection.
特性
IUPAC Name |
3-methoxy-4-methyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8(2)13-12(14)10-6-5-9(3)11(7-10)15-4/h5-8H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZSUESDNDDJLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-4-methyl-N-propan-2-ylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole](/img/structure/B7465587.png)



![[2-(benzylamino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465619.png)
![1-(4-chlorophenyl)-N-(3-ethylphenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7465623.png)

![1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione](/img/structure/B7465630.png)
![1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7465632.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxy-2-morpholin-4-ylsulfonylphenyl)methanimine](/img/structure/B7465646.png)
![2-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7465651.png)

![2-(2,5-dimethylphenyl)sulfanyl-N-[2-(4-fluorophenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7465654.png)
